aviumin B
Description
Aviumin B is a bioactive compound associated with Mycobacterium avium, a pathogen implicated in opportunistic infections in immunocompromised hosts and avian tuberculosis. This compound is hypothesized to be a lipid or glycopeptide involved in bacterial persistence, immune evasion, and granuloma formation, akin to other virulence factors in mycobacteria . Its role in lipid metabolism and macrophage modulation has been indirectly suggested through studies on M. avium's intracellular survival mechanisms .
Properties
CAS No. |
123463-02-5 |
|---|---|
Molecular Formula |
C11H9F2NO |
Synonyms |
aviumin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares Aviumin B with structurally or functionally analogous compounds from Mycobacterium tuberculosis and other mycobacterial species.
Key Differences in Pathogenic Mechanisms
- This compound vs. Keto-mycolic acid : While both are lipid-associated, this compound drives reversible lipid accumulation in macrophages, enabling M. avium latency . In contrast, keto-mycolic acid in M. tuberculosis promotes irreversible granuloma calcification and caseation .
- This compound vs. Trehalose dimycolate : Trehalose dimycolate triggers robust Th1 immune responses, whereas this compound may suppress pro-inflammatory cytokines, facilitating immune evasion .
- This compound vs. GPLs : GPLs enhance M. avium motility and biofilm formation, while this compound is linked to intracellular lipid storage and macrophage foaming .
Analytical and Detection Methods
This compound is detected via PCR restriction analysis (PRA) and Ziehl-Neelsen staining in clinical samples . In contrast, keto-mycolic acid and trehalose dimycolate require advanced techniques like HPLC-MS due to their structural complexity .
Research Findings and Implications
- Reversible Lipid Accumulation : this compound’s role in transient lipid storage allows M. avium to enter a dormant state in macrophages, differing from M. tuberculosis’s irreversible lipid-driven necrosis .
- Therapeutic Targets : Unlike β-carboline alkaloids (used in neuroactive drug research), this compound’s lipid metabolism pathways could be targeted to disrupt bacterial latency .
Q & A
Q. What are the key analytical techniques for characterizing Aviumin B’s purity and structural identity in preliminary studies?
Methodological Answer: Initial characterization should combine chromatography (e.g., HPLC-UV for purity assessment) and spectroscopic methods (e.g., LC-MS for molecular weight confirmation and NMR for structural elucidation). For novel compounds, provide full spectral data and purity metrics (≥95% by HPLC). Cross-reference with existing literature to validate identity, and include batch-specific certificates of analysis for reproducibility .
Q. How should researchers design a study to assess this compound’s bioactivity in vitro or in vivo?
Methodological Answer: Use dose-response experiments with at least three biological replicates to ensure statistical robustness. Include positive and negative controls (e.g., solvent-only groups). For in vivo studies, define selection criteria (e.g., animal strain, age, sex) and standardize environmental variables. Pre-test assays for cytotoxicity or off-target effects to refine concentration ranges. Raw data should include uncertainty measurements (e.g., SEM) .
Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?
Methodological Answer: Employ modular synthetic routes (e.g., combinatorial chemistry) with systematic variation of functional groups. Characterize intermediates via TLC and MS at each step. Prioritize derivatives showing ≥10% bioactivity improvement over the parent compound. Include synthetic protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
Methodological Answer: Conduct comparative assays under standardized conditions (e.g., identical cell lines, buffer pH, incubation times). Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, assay sensitivity). Use orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibitors) to validate target engagement. Address discrepancies in discussion sections by evaluating methodological rigor and sample sizes .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous biological systems?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with goodness-of-fit metrics (R² ≥ 0.95). For heterogeneous data (e.g., varying patient-derived cell lines), use mixed-effects models to account for random variances. Include power analysis to justify sample sizes and minimize Type I/II errors .
Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?
Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify convergent pathways. Validate findings with functional assays (e.g., siRNA knockdown of top-ranked genes). Store raw data in public repositories (e.g., GEO, PRIDE) with standardized metadata .
Q. What strategies mitigate batch-to-batch variability in this compound production for long-term studies?
Methodological Answer: Implement quality control checkpoints: (1) NMR fingerprinting for structural consistency, (2) accelerated stability tests (e.g., 40°C/75% RH for 1 month), and (3) biological activity validation using a reference cell line. Document deviations in supplementary materials and adjust statistical models to include batch as a covariate .
Methodological Considerations for Data Interpretation
- Handling Negative Results : Report failed synthesis attempts or inactive derivatives in supplementary files to prevent redundant efforts. Use statistical tests (e.g., Fisher’s exact test) to determine if negative outcomes arise from technical vs. biological variability .
- Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure systematic reviews. Use Boolean operators (e.g., "this compound AND (mechanism OR kinetics) NOT patent") in databases like PubMed/Scopus to filter irrelevant hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
